molecular formula C12H11Cl3N2 B586671 rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 CAS No. 1794886-07-9

rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4

Cat. No. B586671
M. Wt: 293.608
InChI Key: DPPAKKMPHBZNQA-NZLXMSDQSA-N
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Description

Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 (Rac1-TTC-d4) is a synthetic compound that has been used in scientific research for a number of applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. Rac1-TTC-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 can be achieved through a multi-step process involving various chemical reactions.

Starting Materials
4-methoxyphenylacetic acid, ethyl acetoacetate, trichloromethyl chloroformate, sodium borohydride, deuterium oxide

Reaction
Step 1: Synthesis of 4-methoxyphenylacetic acid ethyl ester by reacting 4-methoxyphenylacetic acid with ethanol and sulfuric acid., Step 2: Synthesis of ethyl 3-(4-methoxyphenyl)acrylate by reacting 4-methoxyphenylacetic acid ethyl ester with ethyl acetoacetate and sodium ethoxide., Step 3: Synthesis of 1,2,3,4-tetrahydro-β-carboline by reacting ethyl 3-(4-methoxyphenyl)acrylate with sodium borohydride in methanol., Step 4: Synthesis of rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 by reacting 1,2,3,4-tetrahydro-β-carboline with trichloromethyl chloroformate in the presence of deuterium oxide.

Scientific Research Applications

Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used in a variety of scientific research applications. It has been used to study the effects of Rac1 protein on cell signaling pathways, as well as the effects of Rac1 on cell growth and differentiation. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been used to study the effects of Rac1 on the structure and function of proteins, and to investigate the mechanism of action of Rac1 in various cellular processes. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been used to study the effects of Rac1 on the regulation of gene expression, and to investigate the role of Rac1 in the development of cancer.

Mechanism Of Action

Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 works by binding to and activating Rac1, a small GTPase protein. Activated Rac1 then binds to and activates other proteins, such as RhoA and PAK, which in turn activate various downstream signaling pathways. These pathways can lead to a variety of cellular responses, such as cell proliferation, migration, and differentiation.

Biochemical And Physiological Effects

Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to have a variety of biochemical and physiological effects. In cell culture studies, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to induce the expression of genes involved in cell cycle progression and differentiation, as well as genes involved in cell migration and invasion. rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has also been shown to inhibit the growth of cancer cells, and to induce apoptosis in some types of cancer cells. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to modulate the expression of proteins involved in the regulation of cell adhesion and migration.

Advantages And Limitations For Lab Experiments

Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has been shown to be relatively non-toxic, making it safe for use in laboratory experiments. However, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has some limitations. It is not specific to Rac1, and can also bind to and activate other GTPases, such as RhoA and PAK. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a relatively low affinity for Rac1, making it difficult to use in high concentrations.

Future Directions

Rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 has a number of potential future applications. It could be used to study the role of Rac1 in other cellular processes, such as cell adhesion and migration, or to investigate the effects of Rac1 on the structure and function of proteins. Additionally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on gene expression, or to investigate the role of Rac1 in the development of cancer. Finally, rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4 could be used to study the effects of Rac1 on the regulation

properties

CAS RN

1794886-07-9

Product Name

rac 1-Trichloromethyl-1,2,3,4-Tetrahydro-β-carboline-d4

Molecular Formula

C12H11Cl3N2

Molecular Weight

293.608

IUPAC Name

3,3,4,4-tetradeuterio-1-(trichloromethyl)-2,9-dihydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H11Cl3N2/c13-12(14,15)11-10-8(5-6-16-11)7-3-1-2-4-9(7)17-10/h1-4,11,16-17H,5-6H2/i5D2,6D2

InChI Key

DPPAKKMPHBZNQA-NZLXMSDQSA-N

SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C(Cl)(Cl)Cl

synonyms

2,3,4,9-Tetrahydro-1-(trichloromethyl)-1H-pyrido[3,4-b]indole-d4;  TaClo-d4; 

Origin of Product

United States

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